1-Nitroso-1-ethyl-3-(2-hydroxyethyl)urea

Catalog No.
S582337
CAS No.
96724-44-6
M.F
C5H11N3O3
M. Wt
161.16 g/mol
Availability
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1-Nitroso-1-ethyl-3-(2-hydroxyethyl)urea

CAS Number

96724-44-6

Product Name

1-Nitroso-1-ethyl-3-(2-hydroxyethyl)urea

IUPAC Name

1-ethyl-3-(2-hydroxyethyl)-1-nitrosourea

Molecular Formula

C5H11N3O3

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C5H11N3O3/c1-2-8(7-11)5(10)6-3-4-9/h9H,2-4H2,1H3,(H,6,10)

InChI Key

RXXXJEQCRPLSOQ-UHFFFAOYSA-N

SMILES

CCN(C(=O)NCCO)N=O

Synonyms

1-nitroso-1-ethyl-3-(2-hydroxyethyl)urea, HENU-II

Canonical SMILES

CCN(C(=O)NCCO)N=O

1-Nitroso-1-ethyl-3-(2-hydroxyethyl)urea is a synthetic organic compound classified as a nitrosourea. This compound is characterized by its unique structure, which includes a nitroso group, an ethyl group, and a hydroxyethyl group attached to a urea moiety. Nitrosoureas are known for their significant applications in medicinal chemistry, particularly in the development of anticancer agents due to their ability to alkylate DNA and inhibit cell proliferation . The specific arrangement of functional groups in 1-nitroso-1-ethyl-3-(2-hydroxyethyl)urea enhances its reactivity and solubility, making it an important subject of study in both chemical and biological contexts.

, primarily due to its functional groups:

  • Oxidation: The nitroso group can be oxidized to form nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The nitroso group can be reduced to form amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The chloroethyl group can engage in nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines can replace the chloro group under basic conditions.

These reactions illustrate the compound's versatility and potential for further derivatization.

The biological activity of 1-nitroso-1-ethyl-3-(2-hydroxyethyl)urea is primarily attributed to its ability to alkylate nucleophilic sites in biomolecules, particularly DNA. This alkylation can lead to cross-linking of DNA strands, thereby disrupting replication and transcription processes. Such properties are particularly valuable in cancer therapy, where the compound can inhibit the growth of tumor cells by inducing cytotoxic effects . Additionally, studies have shown that the position of substituents on the urea backbone significantly influences the compound's genotoxicity and antitumor activity.

The synthesis of 1-nitroso-1-ethyl-3-(2-hydroxyethyl)urea typically involves several steps:

  • Formation of Nitroso Group: The initial step usually involves treating 2-chloroethylamine with nitrous acid to introduce the nitroso functionality.
  • Introduction of Hydroxyethyl Group: Following the formation of the nitroso compound, a hydroxyethyl group is introduced through controlled reactions that may require specific pH levels and temperatures to optimize yield and purity.

In industrial settings, continuous flow processes and large-scale reactors may be employed to enhance efficiency and yield during synthesis.

The primary applications of 1-nitroso-1-ethyl-3-(2-hydroxyethyl)urea include:

  • Medicinal Chemistry: It is investigated as a potential anticancer agent due to its DNA alkylating properties.
  • Chemical Research: The compound serves as a reagent in organic synthesis, facilitating various chemical transformations .

Its unique structure allows it to be used in developing other derivatives with tailored biological activities.

Studies on interactions involving 1-nitroso-1-ethyl-3-(2-hydroxyethyl)urea have focused on its reactivity with biological macromolecules. The compound's ability to form covalent bonds with nucleophilic sites on DNA has been extensively documented. This interaction leads to significant alterations in DNA function, contributing to its cytotoxic effects observed in cancer cells. Furthermore, the compound's structure influences its interaction profile with other biological targets, making it an area of active research for understanding mechanisms of action against tumors .

Several compounds share structural similarities with 1-nitroso-1-ethyl-3-(2-hydroxyethyl)urea. These include:

  • 1-Nitroso-3-(2-chloroethyl)urea
  • 1-Nitroso-1-(2-hydroxyethyl)urea
  • 1-Nitroso-3-(2-hydroxyethyl)urea

Comparison

The uniqueness of 1-nitroso-1-ethyl-3-(2-hydroxyethyl)urea lies in its combination of hydroxyethyl and chloroethyl groups. This dual functionality enhances both its reactivity and solubility compared to other nitrosoureas. For instance:

  • Reactivity: The presence of both chloro and hydroxy groups allows for diverse reaction pathways that are not available in simpler analogs.
  • Biological Activity: Compared to other nitrosoureas, this compound exhibits distinct patterns of antitumor activity influenced by the positioning of substituents on the urea backbone .

This comparative analysis highlights how structural variations among similar compounds can lead to significant differences in chemical behavior and biological efficacy.

XLogP3

0.1

Other CAS

96724-44-6

Dates

Last modified: 07-20-2023

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